molecular formula C15H19ClNP B14063994 (S)-1-(Diphenylphosphino)propan-2-amine

(S)-1-(Diphenylphosphino)propan-2-amine

Cat. No.: B14063994
M. Wt: 279.74 g/mol
InChI Key: GCXWEOFAANPBBG-ZOWNYOTGSA-N
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Description

(S)-1-(Diphenylphosphino)propan-2-amine is a chiral phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. The presence of both a phosphine group and an amine group in its structure allows for unique reactivity and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Diphenylphosphino)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-propan-2-amine, which is then reacted with diphenylphosphine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine and facilitate the nucleophilic attack on the diphenylphosphine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Diphenylphosphino)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often involving the reduction of metal complexes.

    Substitution: The amine group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1-(Diphenylphosphino)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

    Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.

    Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism by which (S)-1-(Diphenylphosphino)propan-2-amine exerts its effects is primarily through its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The amine group can also participate in hydrogen bonding and other interactions, further influencing the reactivity and selectivity of the metal complex.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Diphenylphosphino)propan-2-amine: The enantiomer of (S)-1-(Diphenylphosphino)propan-2-amine, which has similar properties but different chiral selectivity.

    Triphenylphosphine: A widely used phosphine ligand that lacks the amine group, resulting in different reactivity and coordination properties.

    1,2-Bis(diphenylphosphino)ethane (DPPE): Another common phosphine ligand with two phosphine groups, offering different coordination geometry and electronic properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a phosphine and an amine group. This combination allows for versatile coordination chemistry and makes it particularly valuable in asymmetric catalysis, where chiral selectivity is crucial.

Properties

Molecular Formula

C15H19ClNP

Molecular Weight

279.74 g/mol

IUPAC Name

(2S)-1-diphenylphosphanylpropan-2-amine;hydrochloride

InChI

InChI=1S/C15H18NP.ClH/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13H,12,16H2,1H3;1H/t13-;/m0./s1

InChI Key

GCXWEOFAANPBBG-ZOWNYOTGSA-N

Isomeric SMILES

C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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